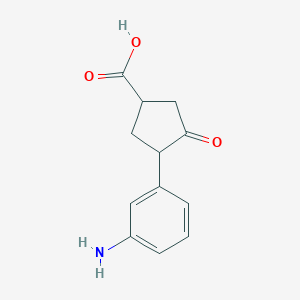
3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an amino group (NH2) attached. It also contains a carboxylic acid group (COOH), which is commonly found in organic acids .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentanone ring, the introduction of the aminophenyl group, and the addition of the carboxylic acid group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminophenyl group would likely be planar due to the structure of the benzene ring, while the cyclopentanone ring could adopt a puckered conformation. The carboxylic acid group could participate in hydrogen bonding with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in reactions with electrophiles, while the carboxylic acid group could react with bases or be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid group and the relatively nonpolar aminophenyl group .Applications De Recherche Scientifique
Synthesis and Stereochemistry
The compound has been a cornerstone in synthesizing neuronal excitants, specifically as an analogue to glutamate, an important neurotransmitter. Research demonstrates its utility in synthesizing rigid glutamate analogues, like 1-amino-1,3-cyclopentanedicarboxylic acid, which plays a crucial role in studying neuronal excitation mechanisms. Through fractional crystallization and spectral analysis, including optical rotation and circular dichroism, scientists have elucidated the absolute configuration of various isomers of these excitants, highlighting their potential in neuroscience research (Curry et al., 1988).
Material Science and Polymorphism
In the realm of materials science, derivatives of 3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid have been investigated for their polymorphic properties and hydrogen bonding, critical in developing new materials with tailored properties. Studies on compounds like 3,4-pyridinedicarboxylic acid have unveiled intricate details about their crystal structures, providing insights into the design of coordination polymers and other advanced materials (Evans et al., 2008).
Chemical Modification and Functionalization
The chemical modification and functionalization of metal-organic frameworks (MOFs) using derivatives of this compound have showcased the versatility of this compound in postsynthetic modification strategies. These approaches allow for the introduction of functional groups into MOFs, significantly enhancing their utility in catalysis, gas storage, and separation processes. Notably, the pendant amino groups in these derivatives can be manipulated through reactions with alkyl anhydrides, enabling the creation of multifunctional materials (Wang et al., 2009).
Mechanochromism and Conductive Polymers
The mechanochromic properties of certain derivatives, such as those involving aromatic disulfide crosslinks, underline the potential for developing smart materials capable of reporting mechanical stress through color changes. This property is particularly valuable in sensing applications and the design of intelligent coatings that can visually indicate damage or stress (Luzuriaga et al., 2016). Additionally, the electrooxidation of related compounds, like 4-aminobiphenyl, leads to conducting polymers with applications in electronics and energy storage, further broadening the scope of applications for derivatives of this compound (Guay et al., 1988).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-aminophenyl)-4-oxocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c13-9-3-1-2-7(4-9)10-5-8(12(15)16)6-11(10)14/h1-4,8,10H,5-6,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMMOEMPUPFAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C1C2=CC(=CC=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2678993.png)
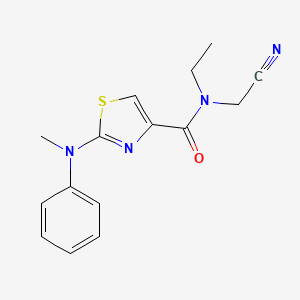
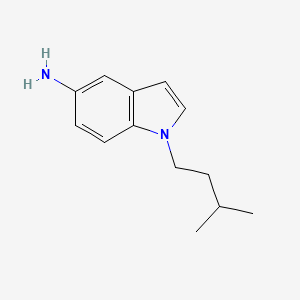
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678999.png)
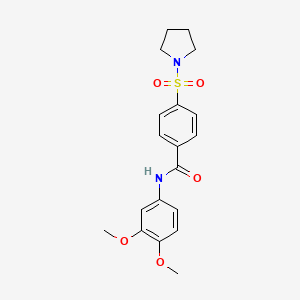
![tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2679002.png)
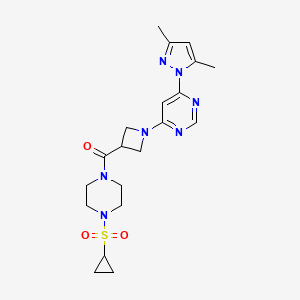
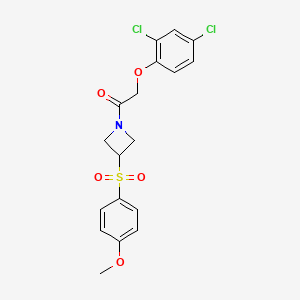
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)
